![molecular formula C14H16Cl2N4O B2980493 2-Chloro-N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide;hydrochloride CAS No. 2411283-52-6](/img/structure/B2980493.png)
2-Chloro-N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide;hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure that includes a chloroacetamide group, a cyclopropyl ring, and a triazole moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide;hydrochloride typically involves multiple steps:
Formation of the Chloroacetamide Intermediate: This step involves the reaction of chloroacetyl chloride with cyclopropylamine under controlled conditions to form 2-chloro-N-cyclopropylacetamide.
Introduction of the Triazole Group: The intermediate is then reacted with 4-(1,2,4-triazol-1-yl)benzyl chloride in the presence of a base such as potassium carbonate to introduce the triazole moiety.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced amide or alcohol derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The triazole moiety is particularly interesting due to its presence in many bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The presence of the triazole ring suggests possible antifungal or antimicrobial activity, similar to other triazole-containing drugs.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide;hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form strong interactions with metal ions or hydrogen bonds, which could be crucial for its biological activity.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-cyclopropyl-4-fluorobenzamide
- 2-Chloro-N-cyclopropyl-4-nitrobenzamide
Comparison
Compared to similar compounds, 2-Chloro-N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide;hydrochloride is unique due to the presence of the triazole ring, which can significantly alter its chemical and biological properties. The triazole moiety can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable scaffold for drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
特性
IUPAC Name |
2-chloro-N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O.ClH/c15-7-14(20)18(12-5-6-12)8-11-1-3-13(4-2-11)19-10-16-9-17-19;/h1-4,9-10,12H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWQNFDRZQCGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)N3C=NC=N3)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide](/img/structure/B2980411.png)
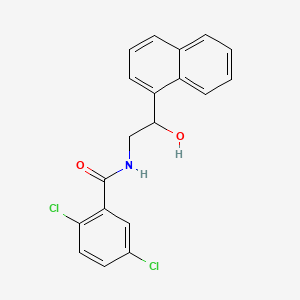
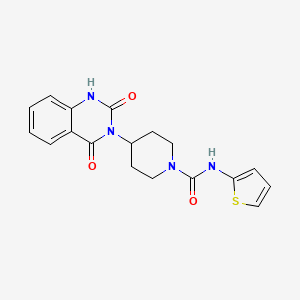
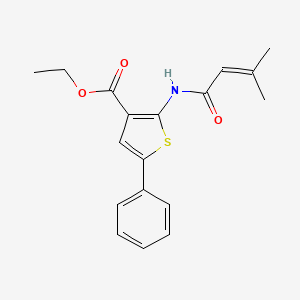
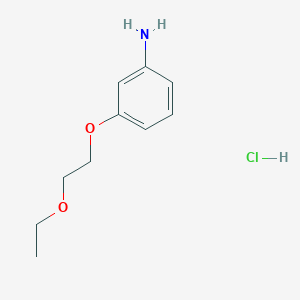
![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)
![1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2980421.png)
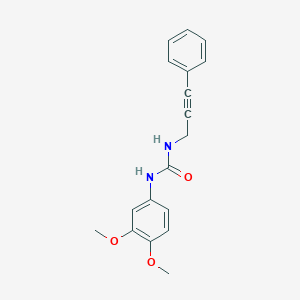
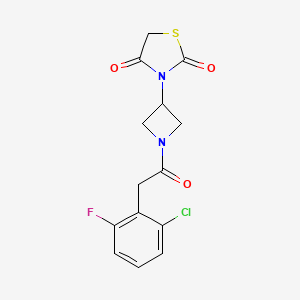
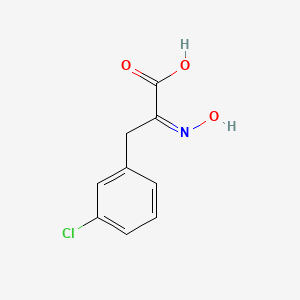
![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2980428.png)
![N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980429.png)
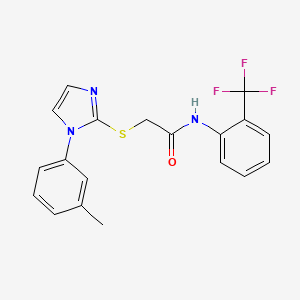
![4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980433.png)
